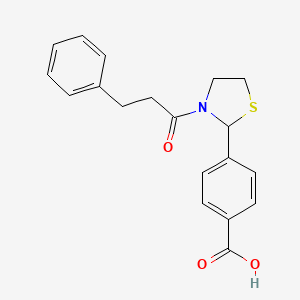

4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid

Description

4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid is a hybrid molecule combining a benzoic acid core with a thiazolidine ring system. The thiazolidine moiety is substituted at position 3 with a 3-phenylpropanoyl group, introducing both aromatic and aliphatic characteristics. The para-substitution of the thiazolidine ring on the benzoic acid backbone ensures optimal spatial orientation for binding, while the phenylpropanoyl group may influence metabolic stability and lipophilicity .

Properties

IUPAC Name |

4-[3-(3-phenylpropanoyl)-1,3-thiazolidin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-17(11-6-14-4-2-1-3-5-14)20-12-13-24-18(20)15-7-9-16(10-8-15)19(22)23/h1-5,7-10,18H,6,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUXTGZELVTEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)CCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid typically involves the formation of the thiazolidine ring followed by the introduction of the phenylpropanoyl and benzoic acid groups. One common method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be further reacted with appropriate reagents to introduce the phenylpropanoyl and benzoic acid groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches may be employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.

Medicine: Its unique structure may lead to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenylpropanoyl group may interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Key Observations :

- Sulfanylidene derivatives (e.g., ) exhibit unique coordination capabilities due to sulfur’s lone pairs, which are absent in the target compound’s acylated structure .

Influence of Benzoic Acid Substituents on Compound Properties

The benzoic acid moiety’s substitution pattern critically affects acidity, solubility, and target engagement:

Key Observations :

- Para-substitution (as in the target compound) maximizes electronic effects and minimizes steric hindrance compared to ortho or meta isomers .

- Sulfooxy groups significantly increase acidity (pKa ~1.5), whereas the target compound’s benzoic acid (pKa ~4.2) balances solubility and membrane penetration .

Biological Activity

4-(3-(3-Phenylpropanoyl)thiazolidin-2-yl)benzoic acid is a complex organic compound characterized by its unique structural features, including a thiazolidine ring, a benzoic acid moiety, and a phenylpropanoyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the formation of the thiazolidine ring followed by the introduction of the phenylpropanoyl and benzoic acid groups. Common methods include reactions involving thioamides with acetylene dicarboxylate in ethanol under ambient conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine compounds have shown activity against various fungal strains, including Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungals like ketoconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. In vitro analyses reveal that certain derivatives can induce cytotoxic effects on cancer cell lines. For example, studies have reported IC50 values indicating that these compounds can effectively inhibit cell proliferation in cancerous cells while exhibiting minimal toxicity towards normal cells .

Anti-inflammatory Properties

The compound's anti-inflammatory properties are also noteworthy. Research suggests that it may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is crucial for developing therapeutic agents aimed at treating inflammatory diseases.

Case Study 1: Antifungal Activity

A study investigating novel thiazolidine derivatives found that specific compounds demonstrated potent antifungal activity with MIC values as low as 1.23 μg/mL against C. parapsilosis. The study emphasized the importance of structural modifications on biological activity, particularly the influence of electronegative substituents on the phenyl moiety .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 2d | 1.23 | Active against C. parapsilosis |

| 2e | Not specified | Active against C. albicans |

Case Study 2: Cytotoxicity Analysis

In another investigation focusing on cytotoxicity, derivatives of thiazolidine were tested against NIH/3T3 cell lines. The results indicated that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 148.26 to 187.66 μM, suggesting their potential as anticancer agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 2d | 148.26 | NIH/3T3 |

| 2e | 187.66 | NIH/3T3 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets within cells. Molecular docking studies have revealed that these compounds can bind to key enzymes involved in fungal metabolism and cancer cell proliferation, thereby inhibiting their activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.